3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C10H17N3O·HCl and a molecular weight of 231.73 g/mol. It is classified as a heterocyclic compound, specifically containing both oxadiazole and piperidine rings. This compound is significant in various fields, including organic chemistry and medicinal chemistry, due to its unique structure and potential biological activities.
The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of 3-isopropyl-1,2,4-oxadiazole with piperidine in the presence of hydrochloric acid. The reaction is generally conducted under controlled temperature conditions to optimize yield and purity.
The molecular structure of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine features a piperidine ring substituted with a 3-isopropyl-1,2,4-oxadiazole moiety. The structural formula can be represented as follows:
The oxadiazole ring contributes to the compound's unique properties and reactivity.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The specific conditions (temperature, pressure, solvent) are crucial for optimizing yields and selectivity in these reactions.
The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity:
Research indicates that compounds like this may have applications in treating metabolic disorders by activating specific pathways related to glucose metabolism.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize the physical properties of this compound.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several applications:
The molecular architecture of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (C₁₀H₁₇N₃O, MW 195.27 g/mol) integrates two pharmaceutically privileged motifs: a piperidine ring and a 1,2,4-oxadiazole heterocycle [2] [8]. This hybrid scaffold exhibits distinctive electronic and steric properties that enhance its drug-like characteristics. The piperidine nitrogen (pKₐ ~10.5) provides basicity favorable for salt formation and membrane penetration, while the 1,2,4-oxadiazole contributes dipolar characteristics (aromaticity with dipole moment ~3.5 D) that promote target binding [4] [6]. Critically, the oxadiazole serves as a bioisostere for ester and amide functionalities, offering metabolic stability against esterases and amidases – a key limitation of many CNS-targeted molecules [4] [6]. The isopropyl substituent at the oxadiazole 3-position enhances lipophilicity (calculated LogP ~1.82), balancing aqueous solubility for pharmacokinetic optimization [5] [9].
Table 1: Fundamental Chemical Identifiers of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Property | Value/Descriptor | Source |
---|---|---|
CAS Number (free base) | 902837-19-8 | [2] |
CAS Number (hydrochloride) | 1185296-16-5 | [5] |
Molecular Formula | C₁₀H₁₇N₃O | [2] [8] |
Molecular Weight | 195.27 g/mol | [2] |
IUPAC Name | 5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole | [2] |
SMILES | CC(C)C1=NOC(=N1)C2CCCNC2 | [2] |
Key Synonyms | 3-(3-Propan-2-yl)-1,2,4-oxadiazol-5-yl)piperidine; MFCD08061047 | [2] [5] |
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its biological potential was recognized [6]. The integration with piperidine represents a strategic evolution in hybrid heterocycle design, emerging prominently in the 2000s as medicinal chemists pursued scaffolds combining CNS permeability and metabolic resilience [4] [6]. This specific 3-isopropyl-5-piperidinyl variant gained research traction following reports of improved synthetic accessibility (e.g., via amidoxime cyclization routes) and preliminary evidence of neuroactivity [6]. Its emergence parallels broader trends in leveraging 1,2,4-oxadiazoles in FDA-approved drugs (e.g., oxolamine, ataluren), validating the heterocycle’s therapeutic utility [6]. The piperidine linkage capitalizes on this ring’s prevalence in neuropharmacology (e.g., donepezil, haloperidol), positioning the hybrid as a rationally designed scaffold for modern drug discovery [4] [6].
This hybrid scaffold demonstrates exceptional versatility in targeting pathophysiological processes underlying central nervous system and metabolic disorders. The 1,2,4-oxadiazole moiety enables molecular interactions with diverse enzyme classes including hydrolases (e.g., soluble epoxide hydrolase), kinases, and phosphatases implicated in neuroinflammation and insulin resistance [6] [7]. Simultaneously, the piperidine fragment facilitates passage through the blood-brain barrier (BBB) via free base equilibrium, enabling CNS target engagement – a critical requirement for treating neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases [4] [6].
Ligand efficiency metrics further underscore its therapeutic potential: the scaffold’s low molecular weight (<200 Da) and moderate lipophilicity align with optimal ligand efficiency (LE >0.3) and lipophilic efficiency (LipE >5) parameters, suggesting high "quality" per unit mass for hit-to-lead optimization [7]. Derivatives like the tert-butyl-4-amino analog (CAS 2098058-00-3) demonstrate how strategic modifications can enhance selectivity for specific targets (e.g., kinase inhibition) while preserving favorable permeability [3].
Table 2: Structural Analogs and Their Therapeutic Relevance
Compound | Structural Variation | Potential Therapeutic Application | Key Advantage | |
---|---|---|---|---|
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine | Parent scaffold | Broad-spectrum CNS disorders | Balanced lipophilicity, metabolic stability | |
3-(3-n-Propyl-1,2,4-oxadiazol-5-yl)piperidine | n-Propyl vs. isopropyl | Antimicrobial agents | Modified LogP (1.82) | [9] |
Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | 4-Amino, N-Boc protection | Kinase inhibitor precursors | Enhanced water solubility, derivatization handle | [3] |
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | Salt form | Preclinical formulation | Improved crystallinity, bioavailability | [5] |
The scaffold’s synthetic tractability enables rapid generation of structurally diverse libraries for phenotypic screening against complex disorders. Recent studies highlight its promise in targeting protein misfolding pathways in neurodegeneration and insulin signaling nodes in metabolic syndrome – both areas with substantial unmet therapeutic needs [4] [6] [7]. As a fragment-like building block, it offers significant "growth vectors" for optimization toward selective clinical candidates, particularly where BBB penetration limits existing therapies [6] [7].
Table 3: Synthetic Routes to the Oxadiazole-Piperidine Core
Synthetic Approach | Key Intermediate | Reaction Conditions | Yield Range | Advantages | |
---|---|---|---|---|---|
Amidoxime Cyclization | 3-Cyanopiperidine | Hydroxylamine, then acyl chloride, 60-80°C | 60-75% | Single-step cyclization | |
Nitrile Oxide 1,3-Dipolar Cycloaddition | Piperidinyl nitrile oxide | Isopropyl nitrile, rt, 24h | 50-68% | Stereoselectivity potential | |
TBAF-Catalyzed Heterocyclization | Amidoxime + ester | TBAF, THF, reflux, 12h | 70-85% | Mild conditions, high yield | [6] |
Microwave-Assisted Synthesis | Preformed amidoxime | MW, 120°C, 20 min | 80-92% | Rapid, high efficiency | [6] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1